(2E,3E)-3-hydrazinylidene-1-(4-methoxyphenyl)-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}propan-1-one
Description
(2E,3E)-3-hydrazinylidene-1-(4-methoxyphenyl)-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}propan-1-one is a complex organic compound characterized by the presence of methoxyphenyl and trifluoromethylphenyl groups
Properties
IUPAC Name |
(2E,3E)-3-hydrazinylidene-1-(4-methoxyphenyl)-2-[[4-(trifluoromethyl)phenyl]hydrazinylidene]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O2/c1-26-14-8-2-11(3-9-14)16(25)15(10-22-21)24-23-13-6-4-12(5-7-13)17(18,19)20/h2-10,23H,21H2,1H3/b22-10+,24-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFHVNXYUXQHEW-PSXXPOPQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(=NNC2=CC=C(C=C2)C(F)(F)F)C=NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C(=N/NC2=CC=C(C=C2)C(F)(F)F)/C=N/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,3E)-3-hydrazinylidene-1-(4-methoxyphenyl)-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}propan-1-one typically involves the reaction of 4-methoxybenzaldehyde with 4-(trifluoromethyl)phenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is refluxed for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(2E,3E)-3-hydrazinylidene-1-(4-methoxyphenyl)-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted hydrazones or other derivatives.
Scientific Research Applications
(2E,3E)-3-hydrazinylidene-1-(4-methoxyphenyl)-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (2E,3E)-3-hydrazinylidene-1-(4-methoxyphenyl)-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}propan-1-one involves its interaction with specific molecular targets. The compound can form covalent bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal
- 4-(Trifluoromethyl)phenylhydrazine
- 4-Methoxybenzaldehyde
Uniqueness
(2E,3E)-3-hydrazinylidene-1-(4-methoxyphenyl)-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}propan-1-one is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical and biological properties.
Biological Activity
(2E,3E)-3-hydrazinylidene-1-(4-methoxyphenyl)-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}propan-1-one, identified by its CAS number 338414-19-0, is a complex organic compound with potential biological applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a hydrazinylidene structure with methoxy and trifluoromethyl substituents, enhancing its lipophilicity and biological interactions. The molecular formula is , with a molar mass of 368.32 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It has been investigated for its potential to inhibit specific enzymes, which may lead to therapeutic effects in various diseases.
- Receptor Modulation : The compound can act as a ligand for certain receptors, potentially influencing cellular signaling pathways.
The presence of the trifluoromethyl group enhances its ability to penetrate cell membranes and reach intracellular targets, which is crucial for its efficacy as a therapeutic agent.
Biological Activity Studies
Recent studies have highlighted several aspects of the biological activity of (2E,3E)-3-hydrazinylidene:
- Anticancer Activity : Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in breast cancer cells through the activation of caspase pathways .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. In vitro tests demonstrated effectiveness against several bacterial strains, suggesting potential applications in treating infections .
- Neuroprotective Effects : Preliminary research indicates that it may possess neuroprotective properties, potentially useful in neurodegenerative diseases. Mechanistic studies suggest that it can reduce oxidative stress in neuronal cells .
Data Table: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against bacterial strains | |
| Neuroprotective | Reduces oxidative stress |
Case Studies
Several case studies have explored the biological implications of this compound:
- Case Study 1 : A study on the anticancer activity revealed that (2E,3E)-3-hydrazinylidene significantly reduced cell viability in MCF-7 breast cancer cells by inducing apoptosis via mitochondrial pathways .
- Case Study 2 : In an antimicrobial study, the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics, indicating its potential as an alternative treatment option .
Future Directions
The ongoing research into (2E,3E)-3-hydrazinylidene suggests several future directions:
- Synthesis of Derivatives : Developing analogs with modified substituents may enhance biological activity and selectivity.
- Mechanistic Studies : Further studies are needed to elucidate the precise molecular mechanisms underlying its biological effects.
- Clinical Trials : Promising preclinical results warrant the initiation of clinical trials to evaluate safety and efficacy in humans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
